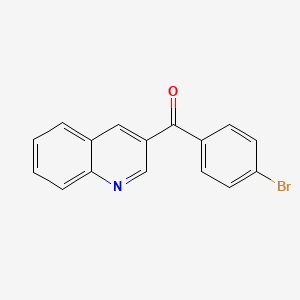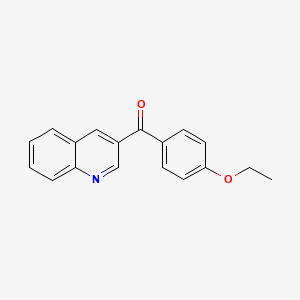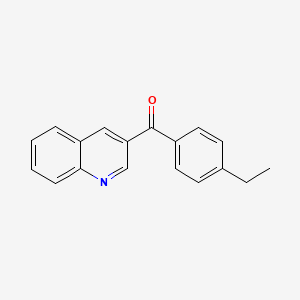
4-(4-Bromobenzoyl)quinoline; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-bromo quinolines has been achieved directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
Molecular Structure Analysis
The molecular structure of 4-(4-Bromobenzoyl)quinoline has been confirmed by physicochemical and spectral characteristics . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone was selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Bromobenzoyl)quinoline include its bright fluorescence and ability to form complexes with metal ions. More detailed information like melting point, boiling point, density, molecular formula, and molecular weight can be found on chemical databases .
Scientific Research Applications
Fluorescent Properties and Biological Systems Study
Quinoline derivatives, including 4-(4-Bromobenzoyl)quinoline, are known for their efficient fluorescent properties. These compounds are extensively used in biochemistry and medicine, particularly in studying various biological systems. Quinoline derivatives like aminoquinolines are under investigation for potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).
Kinase Inhibition for Therapeutic Applications
Imidazo[4,5-c]quinoline derivatives, synthesized using compounds related to 4-(4-Bromobenzoyl)quinoline, exhibit significant kinase inhibition profiles. These compounds are primarily explored as dual PI3K/mTOR tool compounds, showing promising potential in therapeutic applications (Liu Yanjie et al., 2017).
Catalyst Preparation in Organic Chemistry
The synthesis of 4-(4-Bromobenzoyl)quinoline derivatives involves the preparation of catalysts for organic chemistry applications. For instance, the compound is used in preparing pincer complexes with ruthenium, which are then utilized in ketone reduction processes (Facchetti et al., 2016).
Synthesis of Novel Polycyclic Quinoline-Based Compounds
4-(4-Bromobenzoyl)quinoline derivatives are used in the synthesis of novel polycyclic quinoline-based compounds with potential antineoplastic and antibacterial properties. These compounds are synthesized via oxidative cyclization and characterized through spectrometric and X-ray crystallographic analyses (Ahmed, Dawe, & Daneshtalab, 2012).
Synthesis of Functionalized Compounds
Derivatives of 4-(4-Bromobenzoyl)quinoline are employed in the synthesis of various functionalized compounds. For example, 4-bromo quinolines are used as key intermediates in coupling reactions or nucleophilic reactions to produce a diverse range of compounds with molecular diversity at specific positions of quinolines (Jin et al., 2019).
Safety And Hazards
Future Directions
4-Bromo quinolines, as key intermediates, could further undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines . This opens up new possibilities for the design and development of new α-glucosidase inhibitors .
properties
IUPAC Name |
(4-bromophenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYYBQVCFKLXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(quinolin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














